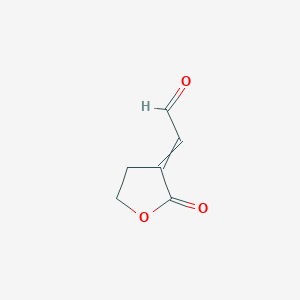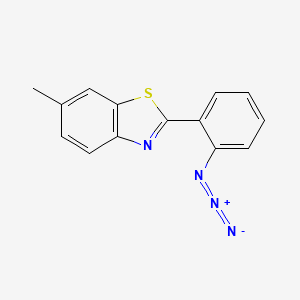![molecular formula C14H12N2O6S B14585443 Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- CAS No. 61154-63-0](/img/structure/B14585443.png)
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- is an organic compound with a complex structure that includes a phenyl group, a nitro group, and a sulfonamide group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- typically involves the nitration of phenylacetic acid, followed by further reactions to introduce the sulfonamide group. The nitration process requires the use of concentrated nitric acid and sulfuric acid as catalysts. The reaction conditions must be carefully controlled to ensure the selective nitration of the phenyl ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactors and subsequent purification steps to isolate the desired product. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, advanced purification techniques such as recrystallization and chromatography are employed to obtain high-purity acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, such as anilines and lactams.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as zinc and ammonium chloride are used for selective reduction.
Substitution: Nucleophilic reagents like sodium hydroxide and amines are employed in substitution reactions.
Major Products Formed
Anilines: Formed through the reduction of the nitro group.
Lactams: Cyclization products obtained from the reduction of the nitro group.
Sulfonamides: Formed through substitution reactions involving the sulfonamide group.
Wissenschaftliche Forschungsanwendungen
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- has several applications in scientific research:
Organic Synthesis: Used as a reagent for the formation of heterocycles and as a protecting group for primary alcohols.
Medicinal Chemistry: Derivatives of this compound are explored for their potential as enzyme inhibitors and anticancer agents.
Industrial Applications: Utilized in the synthesis of various biologically active molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with enzymes and other biomolecules. The sulfonamide group can participate in hydrogen bonding and other interactions with biological targets, influencing the compound’s biological activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenylacetic Acid: A precursor in the synthesis of acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]-.
4-Nitrophenylacetic Acid: Similar in structure but with the nitro group in a different position.
2-Nitrodiphenylamine: Contains a nitro group and a diphenylamine structure.
Uniqueness
Acetic acid, [[(2-nitrophenyl)phenylamino]sulfonyl]- is unique due to the presence of both a nitro group and a sulfonamide group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various applications in organic synthesis and medicinal chemistry.
Eigenschaften
CAS-Nummer |
61154-63-0 |
|---|---|
Molekularformel |
C14H12N2O6S |
Molekulargewicht |
336.32 g/mol |
IUPAC-Name |
2-[(2-nitrophenyl)-phenylsulfamoyl]acetic acid |
InChI |
InChI=1S/C14H12N2O6S/c17-14(18)10-23(21,22)15(11-6-2-1-3-7-11)12-8-4-5-9-13(12)16(19)20/h1-9H,10H2,(H,17,18) |
InChI-Schlüssel |
IJYKNZKWOKHEIQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2[N+](=O)[O-])S(=O)(=O)CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



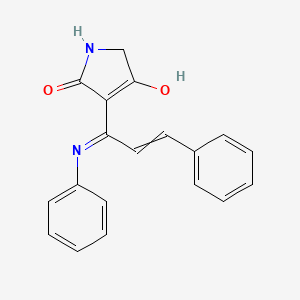
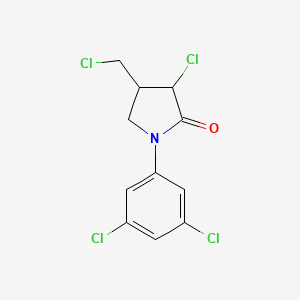
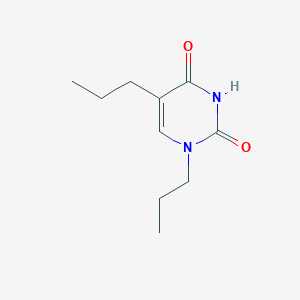
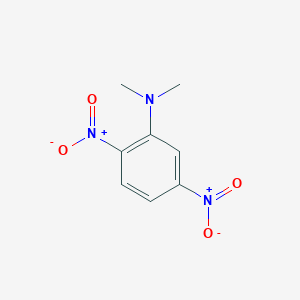
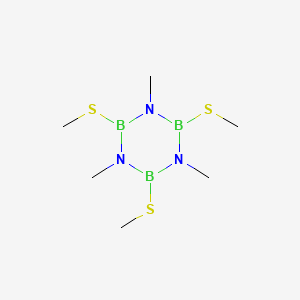
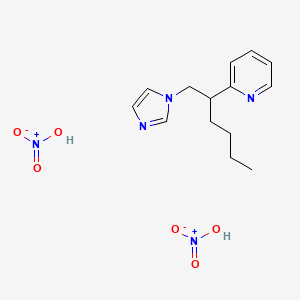

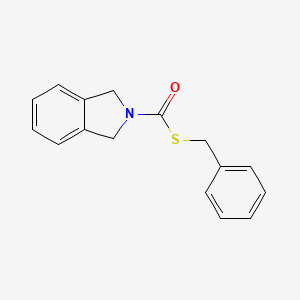
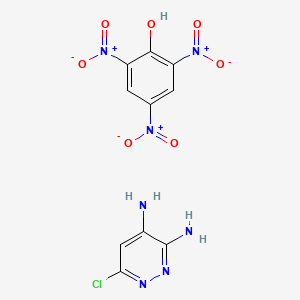
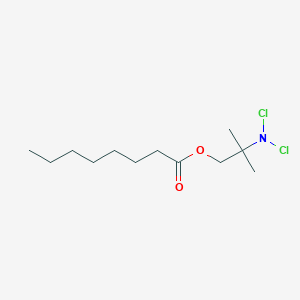
![N-[2-[formyl(1H-indol-3-ylmethyl)amino]phenyl]formamide](/img/structure/B14585431.png)
